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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472 Get Quote

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile for Researchers and Drug

Development Professionals

Introduction
1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic organic

compounds that have garnered substantial interest in the fields of chemistry, biology, and

materials science.[1] The rigid, planar structure of the 1,10-phenanthroline core, coupled with

the strong chelating ability of its two nitrogen atoms, makes it an exceptional ligand for a wide

range of metal ions.[1][2] This property has led to its extensive use in coordination chemistry,

catalysis, and the development of luminescent materials.[2]

In the realm of drug discovery and development, 1,10-phenanthroline derivatives have

emerged as promising scaffolds for new therapeutic agents. These compounds have

demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and

antiviral properties.[3] The biological activity is often attributed to their ability to interact with

biological macromolecules, such as DNA, or to inhibit the function of key enzymes.[1][4] The

introduction of various functional groups onto the phenanthroline backbone allows for the fine-

tuning of these biological activities. This guide focuses specifically on 1,10-Phenanthroline-2-
carbonitrile, providing a comprehensive overview of its chemical properties, synthesis, and

potential biological applications for researchers and professionals in drug development.
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Physicochemical Properties of 1,10-Phenanthroline-
2-carbonitrile
1,10-Phenanthroline-2-carbonitrile is a solid organic compound.[5] The key quantitative and

qualitative data for this compound are summarized in the table below.

Property Value Reference(s)

Molecular Weight 205.21 g/mol [6][7]

Molecular Formula C₁₃H₇N₃ [6][7]

CAS Number 1082-19-5 [5][6][7]

IUPAC Name
1,10-phenanthroline-2-

carbonitrile
[6][8]

Physical Form Solid [5]

Purity Typically 95-98% [5][6]

InChI Key
LSMQCFPLQFCYAW-

UHFFFAOYSA-N
[5][6][8]

Synthesis of 1,10-Phenanthroline-2-carbonitrile
While a specific, detailed protocol for the synthesis of 1,10-Phenanthroline-2-carbonitrile is

not readily available in the provided search results, a plausible synthetic route can be inferred

from general methods for the cyanation of aryl halides and the functionalization of the 1,10-

phenanthroline core. A common approach involves the cyanation of a halogenated 1,10-

phenanthroline precursor, such as 2-chloro- or 2-bromo-1,10-phenanthroline.

One potential method is a copper-catalyzed cyanation reaction. This type of reaction has been

shown to be effective for the cyanation of aryl halides using various cyanide sources.[8] The

use of a CuI/1,10-phenanthroline catalyst system with potassium hexacyanoferrate(II) as the

cyanide source has been reported for the synthesis of aryl nitriles from aryl halides.[8] Another

approach could be a palladium-catalyzed cyanation, which has been developed for aryl

bromides using malononitrile as the cyanide source, mediated by copper.[7]
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Below is a diagram illustrating a generalized workflow for the synthesis of 1,10-
Phenanthroline-2-carbonitrile.

Starting Material

Reagents

Product

2-Halo-1,10-phenanthroline

Cyanation Reaction
(Heated)

 

Cyanide Source
(e.g., K4[Fe(CN)6], Malononitrile)

 

Catalyst
(e.g., CuI or Pd complex)

 

Solvent
(e.g., DMF, DMAc)

 

1,10-Phenanthroline-2-carbonitrileWorkup &
Purification

  

Click to download full resolution via product page

A generalized workflow for the synthesis of 1,10-Phenanthroline-2-carbonitrile.

Biological Activity and Mechanism of Action
The biological activities of 1,10-phenanthroline derivatives are diverse and have been the

subject of extensive research. The parent compound, 1,10-phenanthroline, is known to be an

inhibitor of metallopeptidases.[9] This inhibitory action is due to its ability to chelate the metal

ions, such as zinc, that are essential for the catalytic activity of these enzymes.[9] Furthermore,

1,10-phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpn11.

[10]

Derivatives of 1,10-phenanthroline have shown significant potential as anti-cancer agents.[3]

Their cytotoxicity is often enhanced when they are part of a metal complex, for example, with
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copper or silver.[3][11] The mechanism of their anti-cancer activity is believed to be multi-

faceted, including the inhibition of key enzymes and interaction with DNA.[1] The planar

structure of the phenanthroline ring allows it to intercalate into the DNA double helix, which can

disrupt DNA replication and transcription, ultimately leading to cell death.[1]

The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline ring is

expected to modulate its electronic properties and steric profile, which could in turn influence its

biological activity. Further research is needed to fully elucidate the specific biological targets

and mechanism of action of 1,10-Phenanthroline-2-carbonitrile.

Below is a diagram illustrating the proposed mechanism of action for 1,10-phenanthroline

derivatives.
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Proposed mechanisms of action for 1,10-phenanthroline derivatives.

Experimental Protocols
To evaluate the potential of 1,10-Phenanthroline-2-carbonitrile as a drug candidate, a series

of in vitro experiments are necessary. A fundamental assay in cancer drug discovery is the

assessment of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-
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dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric

method for this purpose.

Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of

1,10-Phenanthroline-2-carbonitrile.

1. Materials:

Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

1,10-Phenanthroline-2-carbonitrile

Dimethyl sulfoxide (DMSO)

MTT solution (5 mg/mL in PBS)

96-well cell culture plates

Multi-channel pipette

Microplate reader

2. Procedure:

Cell Seeding:

Culture the selected cancer cells to about 80% confluency.

Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding

density in complete medium.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow

the cells to attach.

Compound Treatment:

Prepare a stock solution of 1,10-Phenanthroline-2-carbonitrile in DMSO (e.g., 10 mM).

Perform serial dilutions of the stock solution in complete medium to obtain a range of

desired concentrations. The final DMSO concentration in the wells should not exceed

0.5%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (medium with DMSO) and a

negative control (medium only).

Incubate the plate for 24, 48, or 72 hours.

MTT Assay:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow

MTT to purple formazan crystals.

Carefully aspirate the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.
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Plot the percentage of cell viability against the compound concentration and determine the

IC₅₀ value using a suitable software.

Below is a diagram of the experimental workflow for the MTT assay.
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Experimental workflow for determining cytotoxicity using the MTT assay.
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Conclusion and Future Perspectives
1,10-Phenanthroline-2-carbonitrile is a derivative of a well-established pharmacophore with

significant potential in drug discovery. Its physicochemical properties are well-defined, and

plausible synthetic routes can be devised based on modern organic chemistry techniques. The

biological activity of the broader class of 1,10-phenanthroline derivatives suggests that the 2-

carbonitrile analog is a promising candidate for further investigation, particularly as an anti-

cancer agent.

Future research should focus on optimizing the synthesis of 1,10-Phenanthroline-2-
carbonitrile and conducting a comprehensive evaluation of its biological activities. This would

include screening against a panel of cancer cell lines, elucidating its specific molecular targets,

and investigating its mechanism of action in more detail. Furthermore, the synthesis of metal

complexes of 1,10-Phenanthroline-2-carbonitrile could lead to compounds with enhanced

potency and novel mechanisms of action. The insights gained from such studies will be

invaluable for the rational design of new and more effective therapeutic agents based on the

1,10-phenanthroline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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